An In-Depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 for Advanced Bioconjugation
An In-Depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional, far-red fluorescent probe designed for advanced bioconjugation applications. We delve into its chemical properties, core applications in bioorthogonal chemistry, and provide detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers in proteomics, drug development, and molecular imaging, offering the technical data and methodological insights required to effectively integrate this versatile tool into their workflows.
Introduction to N,N'-bis-(propargyl-PEG4)-Cy5
N,N'-bis-(propargyl-PEG4)-Cy5 is a sophisticated chemical probe that combines a highly photostable cyanine 5 (Cy5) fluorophore with two terminal alkyne groups.[1][2] These alkyne moieties are designed for covalent ligation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[3][4]
The structure features two key components:
-
A Cyanine 5 (Cy5) Core: A far-red fluorescent dye known for its high molar extinction coefficient, good quantum yield, and emission spectrum in a region (around 670 nm) where cellular autofluorescence is minimal.[5][6]
-
Two Propargyl-PEG4 Linkers: Each linker consists of a propargyl group (containing the reactive alkyne) and a hydrophilic polyethylene glycol (PEG4) spacer. The PEG spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient conjugation to biomolecules.[3]
This bifunctional nature allows the dye to act as a cross-linker or to be incorporated into more complex molecular assemblies. It is a powerful tool for fluorescently labeling and detecting proteins, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[7][8]
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is defined by its quantitative properties. N,N'-bis-(propargyl-PEG4)-Cy5 exhibits excellent spectral characteristics for a wide range of fluorescence-based applications.
Core Properties of N,N'-bis-(propargyl-PEG4)-Cy5
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [4] |
| Molecular Weight | 819.5 g/mol | [4] |
| CAS Number | 2107273-08-3 | [4] |
| Excitation Maximum (λex) | 649 nm | [4] |
| Emission Maximum (λem) | 667 nm | [4] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [4] |
| Purity | >97% | [4] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
| Storage Conditions | -20°C, desiccated and protected from light | [4] |
Comparative Analysis of Alkyne-Functionalized Fluorophores
The selection of a fluorophore depends on the specific experimental requirements, such as available laser lines and desired spectral separation in multiplexing experiments. The table below compares N,N'-bis-(propargyl-PEG4)-Cy5 to other common alkyne-functionalized dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3-Alkyne | 555 | 570 | 150,000 | ~0.31 |
| N,N'-bis-(propargyl-PEG4)-Cy5 | 649 | 667 | 232,000 | ~0.20 * |
| Cy5.5-Alkyne | 684 | 710 | 198,000 | ~0.20 |
| Cy7-Alkyne | 749 | 776 | N/A | N/A |
| Alexa Fluor™ 647 Alkyne | 650 | 665 | 239,000 | ~0.33 |
| DyLight™ 650 Alkyne | 652 | 672 | 250,000 | N/A |
Note: Quantum yield is for a generic Cy5-alkyne and is considered a reliable proxy.[5][9][10]
Core Technology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of N,N'-bis-(propargyl-PEG4)-Cy5 is the CuAAC reaction. This reaction forms a stable, covalent triazole linkage between the alkyne on the dye and an azide on a target molecule. Its bio-orthogonal nature means that the reactants do not interfere with native biological functional groups, ensuring high specificity.[7][8]
The logic of this powerful conjugation chemistry is illustrated below.
Experimental Protocols
This section provides a detailed methodology for labeling an azide-modified protein with N,N'-bis-(propargyl-PEG4)-Cy5 in a cell lysate, a common application in chemical proteomics.[11]
Reagent Preparation
-
Azide-Modified Protein Sample: Prepare cell lysate containing the azide-modified protein of interest. The protein concentration should be adjusted to approximately 1 mg/mL in a buffer free of primary amines and azides (e.g., 100 mM sodium phosphate, pH 7.4).[12]
-
Dye Stock Solution: Dissolve N,N'-bis-(propargyl-PEG4)-Cy5 in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Copper (II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Reducing Agent Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes.
-
Ligand Solution (Optional but Recommended): Prepare a 50 mM stock solution of a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. The ligand accelerates the reaction and protects biomolecules from oxidative damage.[13]
Labeling Workflow Diagram
The following diagram illustrates the experimental workflow for labeling and analyzing an azide-modified protein.
Step-by-Step Labeling Protocol
This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.
-
In a microcentrifuge tube, add 50 µL of the azide-modified protein lysate (50 µg protein).
-
Add 1 µL of the 10 mM N,N'-bis-(propargyl-PEG4)-Cy5 stock solution (final concentration: 100 µM). Vortex gently.
-
(Optional) Add 2 µL of the 50 mM THPTA ligand stock solution (final concentration: 1 mM). Vortex gently.
-
Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM). Vortex gently.
-
Initiate the reaction by adding 2 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 10 mM). Vortex gently.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
To quench the reaction and prepare for analysis, precipitate the protein using a methanol/chloroform procedure or a similar protein precipitation kit.
-
Wash the protein pellet to remove excess dye and reaction components.
-
Resuspend the final pellet in an appropriate volume of SDS-PAGE loading buffer.
-
Analyze the labeled proteins by running the sample on a polyacrylamide gel and visualizing the fluorescence using an imaging system equipped with a Cy5-compatible laser and filter set (e.g., ~635 nm excitation, ~670 nm emission).[14]
Synthesis Pathway
While typically purchased as a ready-to-use reagent, understanding the synthesis of N,N'-bis-(propargyl-PEG4)-Cy5 provides valuable context. The synthesis is a multi-step modular process.[15][16]
-
Indolium Formation: The core structure begins with a commercially available indolenine derivative, which is N-alkylated with a PEG4 linker that has a protected functional group (e.g., a carboxylic acid) at its terminus.
-
Hemicyanine Synthesis: The resulting indolium salt is condensed with a polyene-chain precursor, such as malonaldehyde dianilide, to form a hemicyanine intermediate.
-
Asymmetric Cyanine Dye Formation: The hemicyanine is then reacted with a second, different N-alkylated indolium salt (containing the other PEG4 linker) to form the asymmetric Cy5 dye core.
-
Functional Group Attachment: In the final step, the terminal functional groups on the PEG4 linkers are deprotected and coupled with propargylamine to install the reactive alkyne moieties, yielding the final N,N'-bis-(propargyl-PEG4)-Cy5 product.[16]
Applications in Research and Drug Development
The unique properties of N,N'-bis-(propargyl-PEG4)-Cy5 make it suitable for a range of advanced applications.
-
Proteomics and Post-Translational Modification (PTM) Analysis: This dye is extensively used in chemical proteomics to study dynamic cellular processes.[8][11] For instance, cells can be cultured with azide-modified metabolic precursors (e.g., azido-sugars for glycosylation, or azidohomoalanine for nascent protein synthesis).[7] After cell lysis, the azide-labeled proteins can be tagged with N,N'-bis-(propargyl-PEG4)-Cy5. This allows for specific visualization and quantification of the modified proteome via in-gel fluorescence, enabling comparative studies between different cellular states (e.g., healthy vs. diseased).[14]
-
Drug Delivery and Nanoparticle Tracking: The Cy5 fluorophore is well-suited for in vivo and ex vivo imaging due to its emission in the near-infrared window, where tissue penetration is higher and autofluorescence is lower.[17] N,N'-bis-(propargyl-PEG4)-Cy5 can be used to label azide-functionalized drug delivery vehicles, such as nanoparticles or liposomes. The bifunctional nature allows for potential cross-linking of components within the delivery system. Researchers can then track the biodistribution, cellular uptake, and cargo release of these systems using fluorescence imaging techniques.[18][19]
-
Super-Resolution Microscopy: The high photostability and brightness of Cy5 make it a suitable fluorophore for super-resolution imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy). By labeling specific azide-tagged proteins within a cell, researchers can visualize cellular structures and protein localizations with nanoscale resolution, breaking the diffraction limit of conventional microscopy.[13]
Conclusion
N,N'-bis-(propargyl-PEG4)-Cy5 is a high-performance, versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its combination of a bright, far-red Cy5 core and bio-orthogonal alkyne handles, enhanced by hydrophilic PEG linkers, provides an exceptional tool for researchers. The detailed protocols and comparative data presented in this guide offer a practical framework for the successful application of this reagent in proteomics, drug discovery, and advanced cellular imaging.
References
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- 3. Cy5 | BroadPharm [broadpharm.com]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
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- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 15. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells | Semantic Scholar [semanticscholar.org]
